molecular formula C10H5BrN2O B14031994 7-BroMo-2-oxo-1,2-dihydroquinoline-3-carbonitrile

7-BroMo-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Cat. No.: B14031994
M. Wt: 249.06 g/mol
InChI Key: IHUDYFZFNNJICE-UHFFFAOYSA-N
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Description

7-BroMo-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a quinoline derivative known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom at the 7th position, a carbonyl group at the 2nd position, and a nitrile group at the 3rd position of the quinoline ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-BroMo-2-oxo-1,2-dihydroquinoline-3-carbonitrile typically involves the reaction of 7-bromo-2-oxo-1,2-dihydroquinoline with a suitable nitrile source. One common method involves the use of aromatic amines and diethyl malonate in the presence of a catalyst such as triethylamine . The reaction is carried out in a solvent like diphenyl ether under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

7-BroMo-2-oxo-1,2-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, resulting in the formation of 2-hydroxyquinoline derivatives.

    Substitution: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

7-BroMo-2-oxo-1,2-dihydroquinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-BroMo-2-oxo-1,2-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in the context of its potential use as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the treatment of neurodegenerative diseases like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyquinoline: Known for its antimicrobial properties.

    4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.

    2,4-Dihydroxyquinoline: Exhibits unique biological activities.

Uniqueness

7-BroMo-2-oxo-1,2-dihydroquinoline-3-carbonitrile is unique due to the presence of the bromine atom and the nitrile group, which impart distinct chemical properties and potential biological activities

Properties

Molecular Formula

C10H5BrN2O

Molecular Weight

249.06 g/mol

IUPAC Name

7-bromo-2-oxo-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C10H5BrN2O/c11-8-2-1-6-3-7(5-12)10(14)13-9(6)4-8/h1-4H,(H,13,14)

InChI Key

IHUDYFZFNNJICE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=O)C(=C2)C#N

Origin of Product

United States

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